An In-depth Technical Guide to Pergolide Mesylate: Chemical Structure, Properties, and Pharmacological Profile
An In-depth Technical Guide to Pergolide Mesylate: Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pergolide mesylate, a semi-synthetic ergot derivative, is a potent dopamine receptor agonist with a historical therapeutic role in the management of Parkinson's disease. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, pharmacological profile, and relevant experimental methodologies. Detailed quantitative data on its receptor binding affinities and pharmacokinetic parameters are presented in structured tables for ease of comparison. Furthermore, this document outlines key experimental protocols for its synthesis and analysis, and visualizes critical signaling pathways and experimental workflows using Graphviz diagrams to support advanced research and development activities. Although its clinical use in humans has been largely discontinued in some regions due to safety concerns, its potent dopaminergic activity continues to make it a valuable tool in pharmacological research and veterinary medicine.
Chemical Structure and Physicochemical Properties
Pergolide mesylate is the methanesulfonate salt of pergolide. The ergoline ring system forms the core of its structure, which is characteristic of ergot alkaloids.
Chemical Structure:
-
IUPAC Name: (8β)-8-[(Methylthio)methyl]-6-propylergoline monomethanesulfonate[1]
-
CAS Number: 66104-23-2[1]
-
Molecular Formula: C₁₉H₂₆N₂S · CH₄O₃S (or C₂₀H₃₀N₂O₃S₂)[2][3][4]
-
Molecular Weight: 410.60 g/mol
The chemical structure of Pergolide Mesylate is depicted below:
(Image of the chemical structure of Pergolide Mesylate)
Physicochemical Properties
A summary of the key physicochemical properties of Pergolide Mesylate is provided in the table below.
| Property | Value | Reference |
| Melting Point | 252-254 °C | |
| pKa | 7.8 (in 66% DMF) | |
| Solubility | - DMSO: >10 mM - Ethanol: 2 mg/mL - Water: Slightly soluble | |
| LogP | 4.0 (Pergolide base) |
Pharmacology
Pergolide mesylate is a potent and long-acting dopamine receptor agonist with a higher affinity for D2-like (D2, D3) receptors than D1-like receptors. Its therapeutic effects in Parkinson's disease were attributed to the direct stimulation of postsynaptic dopamine receptors in the nigrostriatal system.
Receptor Binding Affinity
The binding affinities (Ki) of pergolide for various neurotransmitter receptors are crucial for understanding its pharmacological profile, including both its therapeutic effects and potential side effects.
| Receptor Subtype | Ki (nM) | Species | Reference |
| Dopamine D1 | 447 | Human | |
| Dopamine D2 | 2.5 | Bovine | |
| Dopamine D2 | 0.61 (Cabergoline), 0.95 (Lisuride) | Human | |
| Dopamine D3 | 0.86 | Human | |
| Serotonin 5-HT2A | Agonist activity | Porcine | |
| Serotonin 5-HT2B | Potent agonist activity | Porcine |
Note: Ki values can vary depending on the experimental conditions and tissue source.
Mechanism of Action and Signaling Pathways
Pergolide's primary mechanism of action involves the activation of dopamine D1 and D2 receptors.
-
Dopamine D1 Receptor Activation: D1 receptors are coupled to Gs/olf proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
-
Dopamine D2 Receptor Activation: D2 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in cAMP levels. They can also modulate ion channels, such as inwardly rectifying potassium channels and voltage-gated calcium channels.
The simplified signaling pathways for D1 and D2 receptor activation are illustrated below.
Pharmacokinetics
The pharmacokinetic profile of pergolide mesylate has been studied in various species. It is characterized by rapid absorption and extensive metabolism.
Preclinical Pharmacokinetics
| Species | Route | Dose | Cmax | Tmax (h) | t1/2 (h) | Reference |
| Horse | IV | 20 µg/kg | - | - | 5.64 ± 2.36 | |
| Horse | Oral | 10 µg/kg | 4.05 ± 2.02 ng/mL | 0.415 | 5.86 ± 3.42 | |
| Donkey | Intragastric | 2 µg/kg | 0.16 ± 0.16 ng/mL | - | 9.74 ± 1.35 | |
| Donkey | Oral (5 days) | 2 µg/kg/day | 3.74 ± 2.26 ng/mL | - | 16.35 ± 5.21 |
Human Pharmacokinetics
Detailed pharmacokinetic data in humans is limited in publicly available literature. Pergolide is known to be approximately 90% bound to plasma proteins. It undergoes extensive hepatic metabolism, with at least 10 metabolites detected, including N-despropylpergolide, pergolide sulfoxide, and pergolide sulfone. The major route of excretion is via the kidneys.
Experimental Protocols
Synthesis of Pergolide Mesylate
The synthesis of pergolide mesylate can be achieved from 9,10-dihydrolysergic acid through a multi-step process. A general synthetic scheme is outlined below.
Detailed Protocol for Salification of Pergolide Base:
-
Suspend 8.64 grams (0.0275 moles) of pergolide base in 130 ml of methanol at room temperature.
-
Heat the suspension to 60°C.
-
Add 2.70 grams (0.0281 moles) of methanesulfonic acid in a 15% methanolic solution.
-
Evaporate the resulting solution to a volume of 55 ml.
-
Add 60 ml of isopropanol and concentrate the solution again to 55 ml.
-
Allow the mixture to cool to 25°C.
-
Filter the crystalline product.
-
Wash the collected crystals twice with 50 ml of isopropanol.
-
Dry the product under vacuum at 60°C for 24 hours to yield pergolide mesylate.
Analytical Method: Quantification of Pergolide in Plasma by UPLC-MS/MS
This protocol provides a sensitive method for the determination of pergolide in plasma, suitable for pharmacokinetic studies.
Sample Preparation:
-
To a 100 µL aliquot of plasma, add an internal standard.
-
Precipitate proteins by adding 300 µL of methanol.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
UPLC-MS/MS Conditions:
-
UPLC System: Waters Acquity UPLC or equivalent
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation (e.g., starting with 95% A, ramping to 95% B)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for pergolide and the internal standard.
Conclusion
Pergolide mesylate possesses a well-defined chemical structure and a potent pharmacological profile as a dopamine receptor agonist. This guide has provided a detailed summary of its key properties, including quantitative data on receptor binding and pharmacokinetics, to serve as a valuable resource for the scientific community. The outlined experimental protocols for synthesis and analysis, along with the visual representations of its mechanism of action and experimental workflows, are intended to facilitate further research and a deeper understanding of this pharmacologically significant molecule. While its therapeutic application in humans has been limited, its continued use in veterinary medicine and as a research tool underscores the importance of a thorough understanding of its chemical and biological characteristics.
References
- 1. US20050124812A1 - Process for the synthesis of pergolide - Google Patents [patents.google.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Pharmacokinetic properties of pergolide mesylate following single and multiple-dose administration in donkeys (Equus asinus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of pergolide after intravenous administration to horses - PubMed [pubmed.ncbi.nlm.nih.gov]
